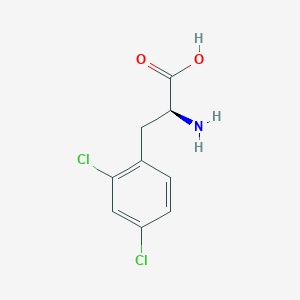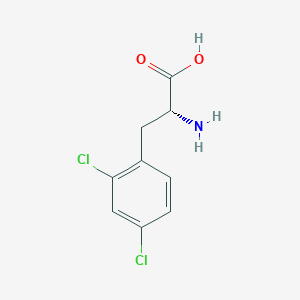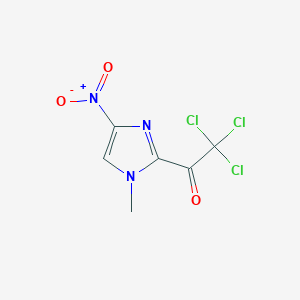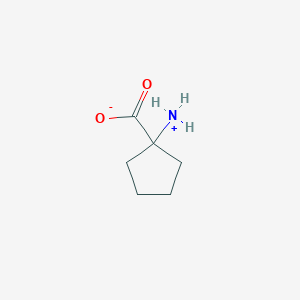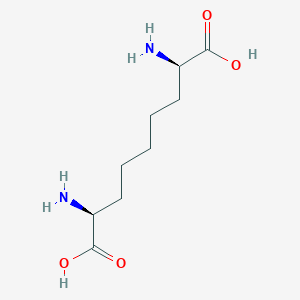
(2R,8S)-2,8-diaminononanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ubenimex is a microbial metabolite and dipeptide with potential immunomodulatory and antitumor activities. Ubenimex competitively inhibits many aminopeptidases, including B, N and leucine aminopeptidases. Aminopeptidases has been implicated in the process of cell adhesion and invasion of tumor cells. Therefore, inhibiting aminopeptidases may partially attribute to the antitumor effect of ubenimex. This agent also activates T lymphocyte, macrophage and bone marrow stem cell as well as stimulates release of interleukin-1 and -2, thus further enhances its antitumor activity.
Ubenimex (also known as bestatin) is a competitive protease inhibitor. It is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, aminopeptidase N. It is being studied for use in the treatment of acute myelocytic leukemia.
Aplicaciones Científicas De Investigación
High Affinity Agonists of Neuropeptide Y Receptor
- The study by Kuhn et al. (2016) explored a high affinity Y4 receptor agonist derived from a diastereomeric mixture involving (2R,8S)-2,8-diaminononanedioic acid. This compound showed superior binding and functional cellular assays results, highlighting its potential in receptor targeting applications (Kuhn et al., 2016).
Stereoselective Synthesis in Antibacterial Agents
- Bold et al. (1992) discussed the stereoselective synthesis of diaminononanedioic acid derivatives for potential use in antibacterial agents or herbicides, indicating its relevance in the development of selective therapeutic compounds (Bold et al., 1992).
Enantiopure Pyrrolizidinone Amino Acid Synthesis
- Dietrich and Lubell (2003) conducted a study on the synthesis of enantiopure pyrrolizidinone amino acid from aspartate beta-aldehyde, where (2R,8S)-2,8-diaminononanedioic acid derivatives played a crucial role in the development of constrained dipeptide surrogates (Dietrich & Lubell, 2003).
Chemo-Enzymatic Synthesis and Structural Characterization
- Baba et al. (2018) focused on the chemo-enzymatic synthesis and stereochemical characterization of diastereomers of specific acyl glucuronides, using racemic compounds including (2R,8S)-2,8-diaminononanedioic acid. This highlights its utility in detailed structural and stereochemical studies (Baba et al., 2018).
Carbohydrates as Chiral Templates
- Kunz and Pfrengle (1988) utilized carbohydrates as chiral templates in the asymmetric Ugi-synthesis of alpha-amino acids, demonstrating the role of (2R,8S)-2,8-diaminononanedioic acid in the synthesis of N-galactosyl-amino acid amide derivatives (Kunz & Pfrengle, 1988).
Propiedades
Número CAS |
59014-27-6 |
|---|---|
Nombre del producto |
(2R,8S)-2,8-diaminononanedioic acid |
Fórmula molecular |
C16H24N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(2R,8S)-2,8-diaminononanedioic acid |
InChI |
InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7+ |
Clave InChI |
VGGGPCQERPFHOB-RDBSUJKOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)[NH3+])O |
SMILES |
C(CCC(C(=O)O)N)CCC(C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)[O-])NC(=O)C(C(CC1=CC=CC=C1)[NH3+])O |
Otros números CAS |
58970-76-6 |
Pictogramas |
Irritant |
Sinónimos |
Bestatin; Ubenimex; 58970-76-6; (S)-2-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido)-4-methylpentanoicacid; Ubenimexum[Latin]; N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine; CHEMBL29292; Bestatin,Ubenimex; EINECS261-529-2; NK421; NK-421; NSC265489; BRN4704312; ([2S,3R]-3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; [(2s,3r)-3-amino-2-hydroxy-4-phenylbutanoyl]-l-leucine; ST50405897; (3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; 3-(R)-Amino-2-(S)-hydroxy-4-phenylbutanoyl-(S)-leucine; (-)-N-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl)-L-leucine; (S-(R*,S*))-N-(3-Amino-2-hydroxy-4-phenylbutyroyl)-L-leucine; L-Leucine,N-(3-amino-2-hydroxy-1-oxo-4-phenylbutyl)-,(S-(R*,S*))-; SMR000059165; Ubenimexum; Ubestatin; 2-(3-AMINO-2-HYDROXY-4-PHENYL-BUTYRYLAMINO)-4-METHYL-PENTANOICACID |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



